molecular formula C19H17NO3S B2808117 (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-68-4

(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2808117
CAS RN: 2097940-68-4
M. Wt: 339.41
InChI Key: TXIVWIDTOGBONB-FPYGCLRLSA-N
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Description

This compound is a complex organic molecule that contains functional groups such as amide, phenyl, furan, and thiophene. These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions like aldol condensation . Furanic conjugated enones, for example, can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The InChI code provided in one of the search results can be used to generate a 3D structure of a similar compound .

Scientific Research Applications

properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-17(12-20-19(22)8-3-14-9-11-24-13-14)15-4-6-16(7-5-15)18-2-1-10-23-18/h1-11,13,17,21H,12H2,(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIVWIDTOGBONB-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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